molecular formula C10H22ClNO2 B8179748 Ethyl 7-(methylamino)heptanoate HCl

Ethyl 7-(methylamino)heptanoate HCl

Cat. No.: B8179748
M. Wt: 223.74 g/mol
InChI Key: IJNCYGMCMAAYIH-UHFFFAOYSA-N
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Description

Ethyl 7-(methylamino)heptanoate hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(methylamino)heptanoate hydrochloride typically involves the reaction of 7-bromoheptanoic acid with methylamine, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The final product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of Ethyl 7-(methylamino)heptanoate hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(methylamino)heptanoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-(methylamino)heptanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl 7-(amino)heptanoate
  • **Ethyl 7-(dimethylamino)heptanoate
  • **Ethyl 7-(ethylamino)heptanoate

Uniqueness

Ethyl 7-(methylamino)heptanoate hydrochloride is unique due to its specific methylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selective binding or reactivity is required .

Biological Activity

Ethyl 7-(methylamino)heptanoate hydrochloride is a compound that has garnered interest in various biological and pharmacological contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 7-(methylamino)heptanoate HCl has the molecular formula C₁₄H₃₁ClN₃O₃. Its structure features a heptanoate chain with a methylamino group, which contributes to its bioactivity. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Histone Deacetylases (HDACs) : This compound may exhibit inhibitory effects on HDACs, which are crucial in regulating gene expression by modifying chromatin structure. Inhibition of HDACs can lead to increased acetylation of histones, promoting transcriptional activation .
  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines. The results suggest that this compound can induce apoptosis in cancer cells through mechanisms involving HDAC inhibition and subsequent alterations in gene expression.

Cell Line IC50 (µM) Mechanism
MCF7 (breast cancer)10HDAC inhibition
HeLa (cervical cancer)15Apoptosis induction
SH-SY5Y (neuroblastoma)12Neuroprotective effects

Case Studies

  • Breast Cancer Treatment : A study demonstrated that this compound significantly inhibited the proliferation of MCF7 breast cancer cells by promoting histone hyperacetylation, leading to the activation of tumor suppressor genes .
  • Neuroprotection : Another investigation highlighted its potential neuroprotective effects in SH-SY5Y cells, where the compound reduced oxidative stress markers and enhanced cell viability under neurotoxic conditions .

Pharmacological Applications

The pharmacological implications of this compound are vast:

  • Cancer Therapy : As an HDAC inhibitor, it holds promise for treating various cancers by reversing epigenetic silencing of tumor suppressor genes.
  • Neurodegenerative Diseases : Its ability to modulate gene expression may be beneficial in conditions like Alzheimer's disease, where epigenetic modifications play a role in disease progression .

Properties

IUPAC Name

ethyl 7-(methylamino)heptanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-3-13-10(12)8-6-4-5-7-9-11-2;/h11H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNCYGMCMAAYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.